
Boc-4-Abz-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-4-Abz-OH can be synthesized through the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
4-aminobenzoic acid+Boc2O→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-4-Abz-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield 4-aminobenzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Deprotection: 4-aminobenzoic acid.
Substitution: Derivatives of 4-aminobenzoic acid.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group:
Boc-4-Aminobenzoic Acid serves as a crucial protecting group in peptide synthesis. The Boc group protects the amine functionality during the synthesis process, allowing for the selective modification of other parts of the molecule. This ensures that the amine group does not participate in unwanted side reactions during the formation of peptide bonds.
Deprotection and Peptide Bond Formation:
The Boc group can be readily cleaved under acidic conditions, revealing the free amine for subsequent reactions. This property is essential for constructing complex peptides where specific sequences and functionalities are required .
Drug Development
Design of Pharmaceuticals:
In drug development, Boc-4-Aminobenzoic Acid is instrumental in creating compounds that target specific biological pathways. Its ability to act as a building block for various bioactive molecules makes it valuable in designing pharmaceuticals with enhanced efficacy and specificity .
Therapeutic Applications:
The compound's derivatives have been explored for potential therapeutic applications, including their roles in antioxidant properties and interactions with biological macromolecules . For instance, studies on PABA-functionalized peptide dendrimers indicate their potential as new antioxidants .
Bioconjugation
Facilitating Biomolecule Attachment:
Boc-4-Aminobenzoic Acid is employed in bioconjugation processes to facilitate the attachment of biomolecules such as proteins or antibodies to other molecules. This enhances the specificity and effectiveness of therapeutic agents by allowing precise targeting of biological systems .
Applications in Fluorescent Probes:
Derivatives of Boc-4-Aminobenzoic Acid have been utilized as fluorescent probes in biochemical assays, demonstrating their utility in studying protease activities and other biochemical interactions .
Material Science
Development of Smart Materials:
In material science, Boc-4-Aminobenzoic Acid is used to develop smart materials with tailored properties for applications in sensors and drug delivery systems. Its chemical versatility allows researchers to modify its structure to achieve desired material characteristics .
Analytical Chemistry
Standardization and Calibration:
This compound is also utilized as a standard in various analytical techniques. It helps calibrate instruments and ensures accurate measurements in research settings, making it an essential tool for quality control and method validation .
Case Studies
Mechanism of Action
The mechanism of action of Boc-4-Abz-OH primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group during the synthesis process and can be removed under mild acidic conditions to reveal the free amino group . This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-3-Abz-OH: Another Boc-protected derivative of aminobenzoic acid.
Boc-Asn-OH: Boc-protected asparagine.
Boc-Tyr(Bzl)-OH: Boc-protected tyrosine with a benzyl group.
Uniqueness
Boc-4-Abz-OH is unique due to its specific structure, which provides stability and ease of removal under mild conditions . This makes it particularly useful in peptide synthesis compared to other protecting groups .
Biological Activity
Boc-4-Aminobenzoic Acid (Boc-4-Abz-OH) is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of 4-aminobenzoic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection allows for selective reactions during peptide synthesis. The compound is often synthesized via standard solid-phase peptide synthesis (SPPS) methods, where it can be incorporated into various peptide sequences to enhance their stability and bioactivity.
Synthesis Overview:
- Starting Materials: 4-Aminobenzoic acid, Boc anhydride.
- Reaction Conditions: Typically involves the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in organic solvents such as chloroform.
- Yield: The synthesis generally yields high-purity products, making it suitable for further biological studies .
This compound exhibits several biological activities, primarily attributed to its ability to modify proteins and peptides. The azobenzene moiety allows for photoresponsive behavior, which can be utilized in drug delivery systems or as a probe in biological assays. The compound's ability to participate in conjugation reactions enhances its utility in glyco-engineering and PEGylation processes, which are crucial for improving the pharmacokinetics of therapeutic proteins .
Case Studies and Applications
-
Protein Modification:
- Study: A study investigated the conjugation of this compound with bovine serum albumin (BSA) using diazonium coupling reactions. The resulting conjugates demonstrated enhanced fluorescence properties, indicating successful modification .
- Findings: The modified BSA exhibited increased molecular weight and stability, suggesting potential applications in drug formulation.
-
Anticancer Activity:
- Research: Another study explored the incorporation of this compound into antimicrobial peptides derived from lactoferricin. These modified peptides showed improved cytotoxicity against various cancer cell lines compared to their unmodified counterparts .
- Results: The modifications led to a significant increase in antibacterial and anticancer activities, highlighting the potential of this compound in therapeutic applications.
- Glyco-engineering:
Data Tables
Study | Modification Type | Target | Outcome |
---|---|---|---|
Study 1 | Diazonium Coupling | BSA | Enhanced fluorescence; increased stability |
Study 2 | Peptide Modification | Cancer Cells | Increased cytotoxicity against cancer lines |
Study 3 | Glyco-engineering | Therapeutic Proteins | Improved serum half-life and bioactivity |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-4-Abz-OH, and how can purity be verified?
- Synthesis : Use tert-butoxycarbonyl (Boc) protection on 4-aminobenzoic acid (4-Abz-OH) via a coupling reagent (e.g., DCC or EDC) in anhydrous conditions. Ensure inert atmosphere to prevent side reactions .
- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.4 ppm for Boc methyl groups, aromatic protons ~7.8 ppm). Confirm absence of impurities via mass spectrometry (ESI-MS for molecular ion peak) .
Q. Which analytical techniques are critical for characterizing this compound in solution?
- UV-Vis Spectroscopy : Monitor absorbance at ~280 nm (aromatic π→π* transitions) to assess concentration and stability.
- Solubility Testing : Use polar aprotic solvents (DMF, DMSO) for stock solutions; validate solubility in aqueous buffers (e.g., PBS) for biological assays .
Q. How should researchers handle contradictions in reported this compound spectral data?
- Methodology Check : Compare experimental conditions (solvent, pH, temperature) with literature. For NMR discrepancies, verify deuterated solvent effects or pH-dependent shifts .
- Cross-Validation : Replicate experiments using alternative techniques (e.g., FTIR for functional groups, X-ray crystallography for solid-state confirmation) .
Advanced Research Questions
Q. What strategies optimize this compound stability under varying experimental conditions?
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Identify degradation products (e.g., Boc deprotection via TFA exposure) .
- pH-Dependent Stability : Use phosphate buffers (pH 2–9) to assess hydrolysis rates. Stabilize with cryopreservation (-20°C in anhydrous DMSO) for long-term storage .
Q. How can computational modeling enhance the design of this compound derivatives?
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites for functionalization. Use Gaussian or ORCA software with B3LYP/6-31G* basis set .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes requiring benzamide motifs) using AutoDock Vina. Validate with SPR binding assays .
Q. What methodologies resolve contradictory data in this compound reactivity studies?
- Controlled Replication : Standardize reaction conditions (equimolar ratios, inert gas purge) to minimize variability. Use in-situ FTIR to monitor reaction progress .
- Error Analysis : Quantify uncertainties via triplicate experiments. Apply Grubbs’ test to identify outliers in kinetic data .
Q. Methodological Frameworks for Research Design
Q. How to formulate a FINER-compliant research question for this compound applications?
- FINER Criteria :
- Feasible : Ensure access to synthetic reagents and analytical instruments.
- Novel : Investigate understudied applications (e.g., peptide-based drug delivery).
- Ethical : Adhere to safety protocols for handling reactive intermediates .
Q. What PICO elements apply to comparative studies of this compound derivatives?
- Population : this compound analogs.
- Intervention : Functionalization at the 4-amino group.
- Comparison : Efficacy vs. unprotected 4-Abz-OH.
- Outcome : Bioavailability or enzymatic resistance .
Q. Data Reporting and Validation
Q. How to ensure reproducibility in this compound synthesis protocols?
- Detailed Documentation : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography Rf values). Include negative controls (e.g., uncatalyzed reactions) .
- Supplementary Data : Provide raw NMR/HPLC files in supporting information, annotated with acquisition parameters .
Q. What statistical approaches validate this compound bioactivity data?
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDBQMWMDZEONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373146 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66493-39-8 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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